molecular formula C20H24N4O2 B2967972 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide CAS No. 1795300-51-4

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide

Cat. No. B2967972
CAS RN: 1795300-51-4
M. Wt: 352.438
InChI Key: WVEGIDPKXCBRNQ-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. CPP's ability to selectively block the NMDA receptor has made it a valuable tool in scientific research for investigating the role of this receptor in various physiological and pathological processes.

Scientific Research Applications

Pharmacological Properties and Clinical Use

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide, due to its structural and chemical characteristics, may be related to pharmacodynamic and pharmacokinetic properties found in similar piperidine derivatives. For instance, cisapride, a substituted piperidinyl benzamide, has shown efficacy in facilitating or restoring gastrointestinal motility, indicating the potential of related compounds in gastrointestinal disorders without significant central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 1988). Such compounds may enhance acetylcholine release in the myenteric plexus, suggesting a similar mechanism could be explored for the subject compound in scientific research.

Chemical Structure and Biological Activities

Piperazine derivatives, including phenothiazines, have shown a range of promising biological activities. With over 50 main structures documented, these compounds exhibit antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, among others. The efficacy of phenothiazines, for instance, results from interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing biological membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011). This highlights the potential of exploring 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide in similar contexts.

Synthetic Pathways and Catalysts

The synthesis of complex molecules like 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide benefits from advancements in catalysis. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds reveals the importance of organocatalysts, metal catalysts, and green solvents in developing pharmaceutical and medicinal compounds. Such studies underscore the efficiency and versatility of catalytic methods in generating structurally diverse and bioactive molecules (Parmar, Vala, & Patel, 2023).

Potential for Novel Therapeutic Applications

The investigation of piperazine derivatives has yielded compounds with significant antineoplastic, antimicrobial, and analgesic properties. The review of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, for example, emphasizes the role of piperazine-based molecules in developing new therapeutic agents. This highlights the potential for 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide to be studied as a candidate for various pharmacological applications, given its structural similarity to these bioactive compounds (Philip et al., 2020).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-26-17-8-6-16(7-9-17)23-20(25)15-3-2-10-24(12-15)19-11-18(14-4-5-14)21-13-22-19/h6-9,11,13-15H,2-5,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGIDPKXCBRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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